molecular formula C15H15ClN2O3S B2367504 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797317-65-7

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2367504
CAS RN: 1797317-65-7
M. Wt: 338.81
InChI Key: GQANPTYGHNOMPK-UHFFFAOYSA-N
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Description

1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule that has shown promising results in various studies, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis and Characterization

  • Antimicrobial Activity : A series of compounds including azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized and demonstrated significant antimicrobial activities. These compounds were characterized using IR, 1H NMR spectroscopy, and their antibacterial and antifungal activities were assessed using the broth dilution method (Shah et al., 2014).
  • Thromboxane Receptor Antagonism : Enantiomers of a compound containing the 4-chlorophenyl sulfonyl group were synthesized and evaluated for their in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors. The study highlights the synthesis process and pharmacological profile of these compounds (Bhagwat et al., 1993).
  • Antitubercular and Antimicrobial Activities : New pyrimidine-azitidinone analogues were synthesized and their antimicrobial and antitubercular activities were evaluated, providing insights into the potential design of antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Applications in Material Science

  • Corrosion Inhibition : A study on the synthesis, structural characterization, and corrosion inhibition properties of a new pyrrole derivative highlights its effectiveness in protecting steel surfaces. This research includes theoretical and electrochemical studies to support the compound's application as a corrosion inhibitor (Louroubi et al., 2019).

Chemical Reactions and Protective Groups

  • Protective Groups in Synthesis : Research on the use of sulfonyl groups as protective groups for imides, azinones, and other compounds reveals their utility in organic synthesis, demonstrating efficient conjugate additions and removal methods (Petit et al., 2014).

properties

IUPAC Name

1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-pyrrol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c16-12-3-5-13(6-4-12)22(20,21)14-9-18(10-14)15(19)11-17-7-1-2-8-17/h1-8,14H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQANPTYGHNOMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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